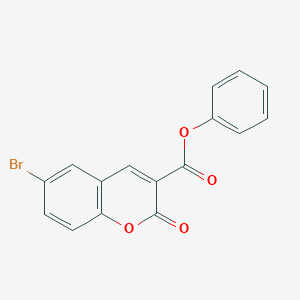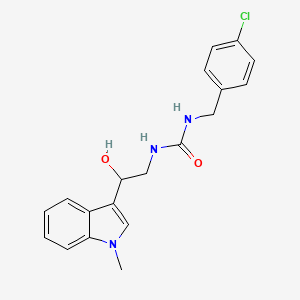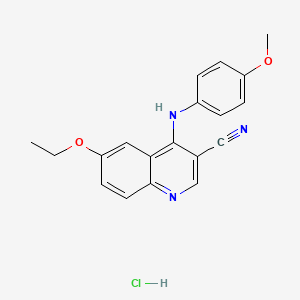
6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted in recent research . An antimicrobial pyrazole-tethered quinolines were prepared through (E)-1-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one intermediate .Molecular Structure Analysis
The structure of the prepared compounds was instituted on the foundations of their spectral data: IR, 1 H NMR, 13 C NMR, and MS .Chemical Reactions Analysis
The study on N-heterocycles has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells .Aplicaciones Científicas De Investigación
1. Optical and Structural Properties
Research on quinoline derivatives, similar in structure to 6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride, reveals significant findings in their optical and structural properties. Studies on thin films of these compounds show that they retain their chemical bonds after deposition, indicating potential applications in optoelectronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
2. Corrosion Inhibition
Quinoline derivatives have been evaluated for their effectiveness in inhibiting the corrosion of metals. Computational studies indicate a correlation between the molecular structure of these compounds and their corrosion inhibition properties, suggesting potential use in industrial applications to protect metal surfaces (Erdoğan et al., 2017).
3. Photovoltaic Properties
These compounds also show promise in photovoltaic applications. The study of their absorbance and energy band diagrams, as well as their behavior under illumination, suggests potential uses in solar cell technology (Zeyada, El-Nahass, & El-Shabaan, 2016).
4. Antimicrobial Activity
Some quinoline derivatives demonstrate significant antibacterial properties. Their synthesis and in vitro evaluation against various bacterial strains highlight their potential as antibacterial agents, possibly paving the way for new treatments in healthcare (Haiba et al., 2016).
5. Dielectric Properties
The AC electrical conductivity and dielectric properties of quinoline derivative thin films are of interest for electronic applications. Their behavior under different frequencies and temperatures could inform the design of electronic components (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Propiedades
IUPAC Name |
6-ethoxy-4-(4-methoxyanilino)quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2.ClH/c1-3-24-16-8-9-18-17(10-16)19(13(11-20)12-21-18)22-14-4-6-15(23-2)7-5-14;/h4-10,12H,3H2,1-2H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFWWTBRUQDSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-4-((4-methoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid](/img/structure/B2653788.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide](/img/structure/B2653789.png)
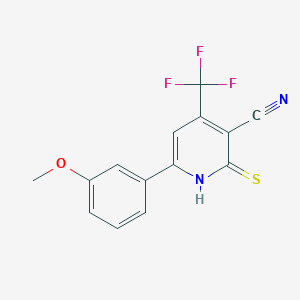
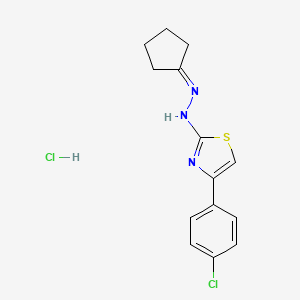
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2653800.png)
![N-(1-cyanocycloheptyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetamide](/img/structure/B2653801.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2653803.png)

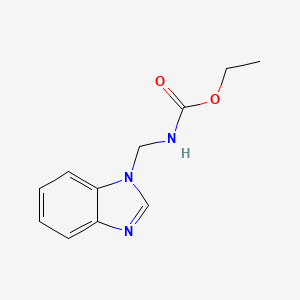
![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2653806.png)
